molecular formula C7H6BrFO2 B1294193 4-Bromo-5-fluoro-2-methoxyphenol CAS No. 886510-25-4

4-Bromo-5-fluoro-2-methoxyphenol

Cat. No.: B1294193
CAS No.: 886510-25-4
M. Wt: 221.02 g/mol
InChI Key: BJNIUDHOXUKBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxyphenol has a wide range of applications in scientific research:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Future Directions

While specific future directions for “4-Bromo-5-fluoro-2-methoxyphenol” are not available, compounds with similar structures are often used in the development of new pharmaceuticals and materials .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-5-fluoro-2-methoxyphenol is InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis.

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibitory action disrupts the synthesis of mycolic acids, leading to a weakening of the bacterial cell wall.

Biochemical Pathways

The inhibition of InhA by this compound affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids in mycobacteria, including the mycolic acids. By inhibiting InhA, this compound disrupts the FAS-II pathway, leading to a deficiency in mycolic acids and a compromised cell wall.

Pharmacokinetics

Like many phenolic compounds, it is expected to be slightly soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The result of the action of this compound is the disruption of the cell wall integrity of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, the compound weakens the cell wall, potentially making the bacteria more susceptible to the immune response or other antimicrobial agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by pH, temperature, and the presence of other substances in the environment. Moreover, the compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-5-fluoro-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, its interaction with proteins can lead to conformational changes that affect protein function. The compound’s bromine and fluorine atoms can form halogen bonds with amino acid residues, influencing enzyme activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit or activate kinases involved in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, leading to changes in redox homeostasis and potentially triggering apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s halogen atoms can form halogen bonds with specific amino acid residues, stabilizing or destabilizing enzyme-substrate complexes . Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may undergo degradation, resulting in the formation of by-products that could have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and influence its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Phenols: Depending on the substituents introduced during substitution reactions.

    Quinones and Hydroquinones: From oxidation and reduction reactions.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 5-Fluoro-2-methoxyphenol
  • 4-Bromo-3-fluorophenol

Comparison: 4-Bromo-5-fluoro-2-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance its electrophilic substitution reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNIUDHOXUKBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650148
Record name 4-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886510-25-4
Record name 4-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886510-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-fluoro-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-fluoro-2-methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-fluoro-2-methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-fluoro-2-methoxyphenol
Reactant of Route 6
4-Bromo-5-fluoro-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.